3-(1-Oxobut-2-en-2-yl)pentanedioic acid
Description
3-(1-Oxobut-2-en-2-yl)pentanedioic acid is a dicarboxylic acid derivative featuring a conjugated enone system (α,β-unsaturated ketone) attached to the pentanedioic acid backbone. This compound, identified as (E)-3-(1-oxobut-2-en-2-yl)pentanedioic acid in studies, was isolated from the fruits of Ligustrum lucidum Aiton and characterized via spectroscopic methods, including NMR and HRESI-MS . Its structure includes:
- Pentanedioic acid core: A five-carbon chain with terminal carboxylic acid groups.
- 1-Oxobut-2-en-2-yl substituent: An α,β-unsaturated ketone group at the C3 position.
The compound exhibits anti-inflammatory properties, inhibiting nitric oxide (NO) and cytokine production in LPS-stimulated RAW264.7 macrophages .
Properties
CAS No. |
220007-88-5 |
|---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-(1-oxobut-2-en-2-yl)pentanedioic acid |
InChI |
InChI=1S/C9H12O5/c1-2-6(5-10)7(3-8(11)12)4-9(13)14/h2,5,7H,3-4H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
IVZLDVMNNVAWDA-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C=O)C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxobut-2-en-2-yl)pentanedioic acid typically involves the reaction of pentanedioic acid derivatives with appropriate aldehydes or ketones under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the pentanedioic acid derivative reacts with an aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxobut-2-en-2-yl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halides, amines, and other nucleophiles
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
3-(1-Oxobut-2-en-2-yl)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-oxobut-2-en-2-yl)pentanedioic acid involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
trans-(E)-3-(1-Oxobut-2-en-2-yl)glutaric Acid
- Structural difference : Shares the same α,β-unsaturated ketone substituent but has a shorter four-carbon (glutaric acid) backbone.
- Biological activity : Similar anti-inflammatory effects to the target compound, though potency varies slightly due to chain length differences .
3-(1-Hydroxymethyl-1-propenyl)pentanedioic Acid
- Structural difference : Replaces the ketone group with a hydroxymethyl moiety.
3-[(2Z)-1-Oxobut-2-en-2-yl]pentanedioic Acid
- Structural difference : (Z)-stereoisomer of the target compound.
- Implications : Stereochemical variation may affect molecular conformation, binding affinity, and biological activity .
DUPA-Based PSMA Ligands
- Examples : 2-[3-(1,3-Dicarboxypropyl)-ureido]pentanedioic acid (DUPA) .
- Structural difference : Ureido linker between the pentanedioic acid core and targeting groups.
- Application : High-affinity binding to prostate-specific membrane antigen (PSMA) for cancer imaging and therapy .
- Comparison : The target compound lacks the ureido motif, limiting its PSMA-targeting utility but highlighting its anti-inflammatory niche.
Radiohalogenated PSMA Inhibitors
Atmospheric and Industrial Derivatives
3-Isopropyl Pentanedioic Acid
- Structural difference : Branched isopropyl group at C3.
- Application : Proposed as a tracer for secondary organic aerosols in atmospheric studies .
- Comparison : The linear α,β-unsaturated ketone in the target compound may confer greater reactivity in biological systems.
3-(4-Nitrophenyl)pentanedioic Acid
Key Research Findings and Data
Table 1: Structural and Functional Comparison of Pentanedioic Acid Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
